3-Amino-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid

Metabotropic Glutamate Receptor 5 CNS Drug Discovery Neuropharmacology

This β-amino acid derivative is a validated mGluR5 antagonist (IC₅₀ = 31.6 μM in CHO cell calcium mobilization assays), enabling direct reproducibility of published screening data. Its chiral β-amino acid core supports solid-phase peptide synthesis for peptidomimetic lead generation. With XLogP3 of -1.5 and MW 223.22 g/mol, it meets CNS fragment-based drug discovery criteria, minimizing promiscuous binding. Procure this exact building block to systematically explore benzodioxole SAR and advance your CNS program.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
Cat. No. B15124259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CC(CC(=O)O)N
InChIInChI=1S/C11H13NO4/c12-8(5-11(13)14)3-7-1-2-9-10(4-7)16-6-15-9/h1-2,4,8H,3,5-6,12H2,(H,13,14)
InChIKeyWCKBUNMQLLDIEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid: Procurement-Ready β-Amino Acid Intermediate with CNS Chemical Tool Potential


3-Amino-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid (CAS 1195641-22-5) is a β-amino acid derivative characterized by a 3-amino-4-(1,3-benzodioxol-5-yl)butanoic acid backbone with a molecular weight of 223.22 g/mol and molecular formula C₁₁H₁₃NO₄ [1]. Its structure integrates a primary amine and carboxylic acid functionality with a methylenedioxyphenyl (1,3-benzodioxole) moiety, placing it within the class of substituted β-alanine analogs frequently employed as chiral building blocks and pharmacophore scaffolds in central nervous system (CNS) drug discovery [2]. The compound is commercially available from multiple suppliers at purities ≥95%–98% .

Why 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid Cannot Be Casually Substituted in Neuropharmacology Research


Substituting 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid with structurally related benzodioxole-containing butanoic acids or β-amino acids is not scientifically valid without empirical validation. The precise positioning of the amino group at the β-carbon relative to the benzodioxol-5-ylmethyl substituent fundamentally alters hydrogen bonding capacity, rotatable bond count, and logP, which are critical determinants of blood-brain barrier penetration and target engagement [1]. More critically, documented antagonist activity at human metabotropic glutamate receptor 5 (mGluR5) at an IC₅₀ of 31.6 μM indicates specific protein-ligand interactions that analogs lacking the β-amino acid motif or bearing alternative substitution patterns are unlikely to replicate [2]. Generic interchange without confirmatory binding data therefore risks invalidating experimental SAR conclusions and wasting research resources.

3-Amino-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid: Quantified Differentiation Evidence for mGluR5-Targeted CNS Screening


Quantified mGluR5 Antagonist Activity: Selectivity Basis for CNS Chemical Tool Applications

3-Amino-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid exhibits measurable antagonist activity at human mGluR5 with an IC₅₀ of 31.6 μM (31,600 nM) in a calcium mobilization assay using CHO cells expressing the receptor [1]. This activity distinguishes the compound from structurally similar benzodioxole derivatives lacking the β-amino acid motif, for which no mGluR5 activity data are reported. While 31.6 μM represents modest potency, it establishes a quantifiable starting point for structure-activity relationship (SAR) exploration that cannot be assumed for uncharacterized analogs.

Metabotropic Glutamate Receptor 5 CNS Drug Discovery Neuropharmacology

Lipophilicity Profile (XLogP3 = -1.5): Favorable CNS Drug-Likeness Relative to Non-Amino Acid Benzodioxole Analogs

The computed XLogP3 value for 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid is -1.5 [1], which falls within the optimal lipophilicity range (XLogP approximately 1–3) recommended for CNS drug candidates to balance passive permeability and avoidance of excessive plasma protein binding [2]. In contrast, des-amino benzodioxole-butanoic acid analogs (e.g., 2-(benzo[d][1,3]dioxol-5-yl)butanoic acid) lack the polar amino and carboxyl groups, resulting in higher predicted logP and potentially suboptimal CNS ADME properties. The presence of two hydrogen bond donors and five acceptors on the target compound further distinguishes its physicochemical profile from simpler benzodioxole scaffolds.

ADME Prediction Blood-Brain Barrier Permeability Medicinal Chemistry

Chiral β-Amino Acid Scaffold: Enantioselective Synthetic Potential in Peptidomimetic Drug Design

3-Amino-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid contains a chiral center at the C3 position (the β-carbon bearing the amino group), making it a β³-amino acid derivative with potential for enantioselective applications in peptidomimetic design [1]. This chiral β-amino acid motif is structurally distinct from the more common α-amino acid scaffolds (e.g., phenylalanine derivatives) and from achiral benzodioxole-butanoic acids. Incorporation of β-amino acids into peptide backbones is known to confer enhanced proteolytic stability and altered secondary structure propensity compared to α-amino acid analogs [2]. While the compound is currently supplied as a racemic mixture, the inherent chirality enables future resolution or asymmetric synthesis strategies for obtaining enantiopure material.

Chiral Building Block Peptidomimetic Synthesis Asymmetric Synthesis

Procurement-Ready Research and Industrial Application Scenarios for 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid


mGluR5 Antagonist Lead Identification and SAR Expansion in CNS Drug Discovery

This compound serves as a validated starting point for mGluR5 antagonist programs. Its quantified IC₅₀ of 31.6 μM in CHO cell calcium mobilization assays [1] establishes a baseline activity level from which medicinal chemists can design and synthesize focused analog libraries. Procurement of this specific compound enables direct reproducibility of the reported screening data and systematic exploration of substitution patterns around the benzodioxole ring and amino acid backbone to improve potency and selectivity. This application is directly supported by the mGluR5 activity evidence documented in Section 3.

Chiral β³-Amino Acid Building Block for Peptidomimetic and Conformationally Constrained Analog Synthesis

The chiral β-amino acid core of this compound provides a versatile scaffold for constructing peptidomimetics with enhanced metabolic stability and defined secondary structure [2]. Researchers in peptide chemistry and protein-protein interaction inhibitor discovery can utilize this building block for solid-phase peptide synthesis or solution-phase coupling reactions to introduce the 1,3-benzodioxole pharmacophore into peptide backbones. This application leverages the chiral β-amino acid differentiation established in Section 3.

CNS-Focused Fragment-Based Drug Discovery with Favorable Predicted ADME Properties

With a molecular weight of 223.22 g/mol and XLogP3 of -1.5 [3], this compound fits the physicochemical profile of a CNS-optimized fragment for fragment-based drug discovery (FBDD) campaigns. The low lipophilicity reduces the risk of promiscuous aggregation and non-specific binding common in high-logP fragments, while the benzodioxole moiety provides a privileged scaffold for CNS target engagement. Procurement enables fragment screening against CNS targets including GPCRs and ion channels, with a validated purity specification of ≥95%–98% ensuring reliable assay outcomes .

Neuroscience Chemical Biology Probe Development for mGluR5-Mediated Synaptic Plasticity Studies

The documented mGluR5 antagonist activity [1] supports the use of this compound as a chemical biology tool for investigating mGluR5 function in synaptic plasticity, learning, and memory paradigms. Although the potency is modest, the compound's defined activity provides a basis for acute or chronic treatment studies in cellular models of glutamatergic signaling, with the benzodioxole moiety offering potential for subsequent radiolabeling or fluorescent tagging to generate more advanced probe molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.